molecular formula C13H14F2N4O2 B1421907 1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea CAS No. 1223468-94-7

1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea

Cat. No. B1421907
CAS RN: 1223468-94-7
M. Wt: 296.27 g/mol
InChI Key: FGRJAGNPAAADKK-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 26068006

Scientific Research Applications

Hydrogel Formation and Physical Properties Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids at pH 1–2. The rheology and morphology of these gels can be tuned by changing the anion identity, providing a method to adjust their physical properties. This approach highlights the potential of such compounds in designing hydrogels with specific characteristics (Lloyd & Steed, 2011).

Synthesis of Fluorinated Heterocycles

Compounds with similar structures have been utilized to synthesize fluorinated heterocycles. These compounds are obtained by condensing selected 1,3-diketones with aromatic hydrazines, hydroxylamine, urea, and other reagents, producing pyrazoles, isoxazoles, pyrimidines, and quinolines. This synthesis process is significant in medicinal chemistry, offering a pathway to create various heterocyclic compounds with potential biological activities (Sloop, Bumgardner, & Loehle, 2002).

Inhibitory Activity Studies

A series of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments showed inhibitory activity towards human soluble epoxide hydrolase (sEH), with considerable solubility in water. These findings suggest the therapeutic potential of such compounds in drug development (D'yachenko et al., 2019).

Anticancer Potential

Pyrazole derivatives have been synthesized and identified for their potential as anticancer agents. These compounds, including those with structural similarities to the queried compound, show promising activities against various cancer cell lines, suggesting their potential in cancer therapy (Thomas et al., 2019).

Eco-Friendly Synthesis of Heterocyclic Compounds

Urea, as an organo-catalyst, has been employed in a simple, eco-friendly synthesis of diverse and functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This synthesis approach underscores the role of such compounds in sustainable chemistry and pharmaceutical research (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-(1H-pyrazol-5-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2/c14-8-1-2-10(11(15)5-8)12(20)7-17-13(21)16-6-9-3-4-18-19-9/h1-5,12,20H,6-7H2,(H,18,19)(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRJAGNPAAADKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CNC(=O)NCC2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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